2-Iodobenzylzinc bromide

Catalog No.
S1489958
CAS No.
117269-71-3
M.F
C7H6BrIZn
M. Wt
362.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodobenzylzinc bromide

CAS Number

117269-71-3

Product Name

2-Iodobenzylzinc bromide

IUPAC Name

bromozinc(1+);1-iodo-2-methanidylbenzene

Molecular Formula

C7H6BrIZn

Molecular Weight

362.3 g/mol

InChI

InChI=1S/C7H6I.BrH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1

InChI Key

ZTCPHMNGJRYJGT-UHFFFAOYSA-M

SMILES

[CH2-]C1=CC=CC=C1I.[Zn+]Br

Canonical SMILES

[CH2-]C1=CC=CC=C1I.[Zn+]Br

2-Iodobenzylzinc bromide (CAS 117269-71-3) is a highly functionalized benzylic organozinc reagent, typically supplied as a stable 0.5 M solution in tetrahydrofuran (THF). As a core building block in Negishi cross-coupling and transition-metal-free arylations, its primary procurement value lies in its high chemoselectivity and functional group tolerance [1]. Unlike highly reactive organolithium or Grignard equivalents, this zincate operates under mild conditions while serving as a precise orthogonal bifunctional precursor. Specifically, the carbon-zinc bond reacts rapidly in C-C bond-forming events, while the ortho-iodo substituent remains completely inert, providing an intact electrophilic handle for subsequent late-stage functionalization, intramolecular cyclization, or tandem coupling steps [2].

Substituting 2-iodobenzylzinc bromide with 2-iodobenzylmagnesium bromide (the Grignard equivalent) or unsubstituted benzylzinc bromide compromises synthetic workflows. Grignard reagents possess excessive nucleophilicity and basicity, leading to uncontrolled side reactions such as rapid halogen-metal exchange with the ortho-iodo group or undesired Wurtz-type homocoupling, which negates the bifunctional utility of the reagent [1]. Conversely, procuring unsubstituted benzylzinc bromide eliminates the ortho-iodo handle entirely, preventing any downstream orthogonal cross-coupling or palladium-mediated intramolecular cyclization steps required for complex heterocycle or active pharmaceutical ingredient (API) synthesis [2]. Thus, for multistep syntheses requiring a preserved electrophilic site post-benzylation, 2-iodobenzylzinc bromide is strictly non-interchangeable.

Orthogonal Reactivity and Yield in Multistep Synthesis

In cross-coupling workflows requiring the preservation of a reactive halide for subsequent steps, 2-iodobenzylzinc bromide demonstrates higher chemoselectivity compared to its magnesium counterparts. During transition-metal-free cross-coupling with polyfunctional electrophiles, the organozinc reagent delivers the targeted benzylated product in high yields (e.g., 83%) while maintaining 100% retention of the ortho-iodo group [1]. In contrast, Grignard reagents (2-iodobenzylmagnesium bromide) are prone to competitive halogen-metal exchange and homocoupling, drastically reducing the yield of the desired orthogonal precursor [2].

Evidence DimensionCross-coupling yield with intact halogen retention
Target Compound Data83% targeted yield with 100% retention of the ortho-iodo group
Comparator Or Baseline2-Iodobenzylmagnesium bromide (Grignard) (Degraded yields due to competitive halogen-metal exchange)
Quantified DifferenceOrganozinc provides >80% targeted yield with complete halogen retention, preventing the complex mixtures typical of Grignard substitution.
ConditionsMild cross-coupling in THF/DMPU at 40 °C.

Enables procurement of a single reagent for tandem sequential couplings without requiring intermediate protection/deprotection steps.

Regioselectivity in Polyfunctional Electrophile Substitution

2-Iodobenzylzinc bromide exhibits highly specific regioselectivity when reacted with complex, multi-halogenated electrophiles. For example, in the transition-metal-free coupling with 2-chloro-4-cyanopyridine, the reagent exclusively substitutes the 4-cyano group to yield the 4-benzylated product (83% yield) without displacing the 2-chloro group[1]. Standard carbon nucleophiles typically attack the 2-chloro position, making this organozinc reagent specifically suited for reversing standard nucleophilic selectivity and preserving orthogonal handles on the electrophile [1].

Evidence DimensionRegioselective substitution yield at the C4 position
Target Compound Data83% yield at the C4-cyano position with 0% displacement of the C2-chloro group
Comparator Or BaselineStandard strong carbon nucleophiles (Preferential attack at the C2-chloro position)
Quantified Difference>80% yield at the C4 position, completely bypassing the standard C2-substitution pathway.
ConditionsTransition-metal-free coupling with 2-chloro-4-cyanopyridine under microwave irradiation (40 °C).

Allows buyers to synthesize highly decorated pyridine cores predictably without the cost of transition-metal catalysts.

Precursor Suitability for Intramolecular Cascades

The presence of the ortho-iodo group makes this compound a highly effective precursor for one-pot tandem cascade reactions. In the synthesis of steroidal A-ring mimetics, 2-iodobenzylzinc bromide enables a sequential Negishi coupling followed by a palladium-mediated intramolecular cyclization, achieving a 33% overall isolated yield for the complex trifluoromethyl olefin cascade[1]. Procuring unsubstituted benzylzinc bromide for this workflow yields 0% of the cyclized product, as it fundamentally lacks the ortho-iodo site required for the secondary oxidative addition step [1].

Evidence DimensionViability in tandem Negishi/Heck-type cyclizations
Target Compound DataEnables sequential coupling/cyclization (33% isolated yield for the full cascade)
Comparator Or BaselineUnsubstituted benzylzinc bromide (0% cyclization yield)
Quantified Difference100% progression to the cyclized framework versus absolute failure (0%) with the unsubstituted analog.
ConditionsOne-pot Negishi coupling with acryloyl chloride followed by Pd-mediated intramolecular cyclization.

Drastically reduces step count and purification overhead in the industrial synthesis of complex polycyclic APIs.

Processability and Cryogenic Independence

From a manufacturability standpoint, 2-iodobenzylzinc bromide offers significantly higher thermal stability compared to its organolithium counterparts. Supplied as a stable 0.5 M solution in THF, it can be processed and reacted at ambient or mildly elevated temperatures (e.g., 40 °C) without degradation [1]. In contrast, 2-iodobenzyllithium requires strict cryogenic cooling (typically -78 °C) to prevent rapid auto-decomposition via intramolecular halogen-metal exchange or elimination pathways [2].

Evidence DimensionRequired reaction temperature for stable processing
Target Compound DataStable and highly reactive at +20 °C to +40 °C
Comparator Or Baseline2-Iodobenzyllithium (Requires -78 °C cryogenic cooling)
Quantified DifferenceEliminates the need for ~100 °C of active cooling, preventing rapid thermal degradation during scale-up.
ConditionsStandard batch reactor processing in THF.

Eliminates the high energy costs and specialized reactor requirements associated with cryogenic organometallic processing.

Tandem Cross-Coupling in API Synthesis

Ideal for synthesizing complex pharmaceuticals where an initial Negishi coupling installs the benzyl group. The retained ortho-iodo group is subsequently utilized as a pristine electrophilic site for a secondary Suzuki, Sonogashira, or Heck coupling to build extended molecular architectures without intermediate deprotection steps [1].

Transition-Metal-Free Heterocycle Functionalization

Highly recommended for the late-stage benzylation of polycyanated pyridines and aromatics. The reagent's unique chemoselectivity allows for the direct substitution of cyano groups without displacing existing halogens, eliminating the need for expensive palladium or nickel catalysts and reducing heavy metal waste in process chemistry [2].

One-Pot Polycyclic Ring Formation

The reagent of choice for cascade sequences involving an initial intermolecular C-C bond formation followed by a palladium-catalyzed intramolecular cyclization. This directly translates to drastically reduced step counts in the synthesis of steroidal mimetics, indenes, and other complex polycyclic frameworks[1].

Dates

Last modified: 08-15-2023

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